molecular formula C11H14O2S B8719649 2-Hydroxy-4'(methylthio)isobutyrophenone CAS No. 71867-98-6

2-Hydroxy-4'(methylthio)isobutyrophenone

Cat. No.: B8719649
CAS No.: 71867-98-6
M. Wt: 210.29 g/mol
InChI Key: RCHVDUSMVBWVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4'-(methylthio)isobutyrophenone is a phenolic derivative characterized by a hydroxyl group at the 2-position of the benzene ring and a methylthio (-SCH₃) substituent at the 4'-position of the isobutyrophenone moiety.

Properties

CAS No.

71867-98-6

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-hydroxy-2-methyl-1-(4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,13H,1-3H3

InChI Key

RCHVDUSMVBWVNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)SC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-Hydroxy-4'-(methylthio)isobutyrophenone and related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Registry No. Key Substituents Structural Features Potential Applications
2-Hydroxy-4'-(methylthio)isobutyrophenone Not explicitly listed in evidence -OH (2-position), -SCH₃ (4'-position) Isobutyrophenone backbone Hypothesized: Antioxidant, enzyme inhibition
2-Hydroxy-4-(methylthio)butyric acid 583-91-5 -OH, -SCH₃, carboxylic acid Aliphatic chain with sulfur Feed additive, methionine analog
2'-Hydroxy-4'-methoxyacetophenone 498-36-2 -OH (2'), -OCH₃ (4') Acetophenone backbone UV absorption, fragrance intermediate
Heveadride Not provided Cyclic lactone, hydroxyl groups Macrocyclic structure Antifungal, marine natural product

Key Findings :

In contrast, 2-Hydroxy-4-(methylthio)butyric acid (a methionine precursor) demonstrates metabolic utility in animal feed, highlighting the importance of sulfur-containing aliphatic chains over aromatic systems .

Biological Activity: Marine-derived analogs like heveadride exhibit antifungal properties due to their macrocyclic lactone structure, which is absent in 2-Hydroxy-4'-(methylthio)isobutyrophenone . This suggests that bioactivity is highly structure-dependent.

Synthetic Accessibility: Semi-synthetic derivatives of gliotoxin (e.g., 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin) require complex multi-step synthesis, whereas 2-Hydroxy-4'-(methylthio)isobutyrophenone could theoretically be synthesized via simpler Friedel-Crafts acylation or thiomethylation reactions .

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